
(3,5-Difluorophenyl)glyoxylic acid
Overview
Description
(3,5-Difluorophenyl)glyoxylic acid is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at the 3 and 5 positions and a glyoxylic acid (COCOOH) moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and synthetic intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)glyoxylic acid typically involves the introduction of the glyoxylic acid moiety to a 3,5-difluorophenyl precursor. One common method is the oxidation of 3,5-difluorobenzyl alcohol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts can be optimized to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)glyoxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol or aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Pharmaceutical Applications
(3,5-Difluorophenyl)glyoxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects:
- Antidiabetic Agents : Research indicates that glyoxylic acid derivatives can act as DPP-4 inhibitors, which are crucial in managing type 2 diabetes by regulating blood sugar levels. The structure-activity relationship (SAR) studies have highlighted the significance of the difluorophenyl group in enhancing biological activity against DPP-4 enzymes .
- Cancer Therapeutics : Compounds derived from this compound have shown promise in inhibiting the growth of prostate cancer cells. For instance, certain thiazolidine derivatives have been synthesized from this acid and tested for their cytotoxicity against various cancer cell lines .
Agrochemical Applications
The compound has also found utility in agrochemicals, particularly as a fungicide:
- Fungicidal Activity : this compound and its derivatives exhibit strong antifungal properties against a range of pathogens affecting crops. They are effective against Oomycetes such as Phytophthora infestans, which causes late blight in potatoes and tomatoes . The mechanisms involve disrupting fungal cell integrity and inhibiting spore germination.
Material Science Applications
In material science, this compound has been investigated for its role in enhancing material properties:
- Electroless Plating : The compound can be used as a reducing agent in electroless copper plating processes. Its application leads to improved plating rates and stability compared to traditional methods using formaldehyde, thus addressing health and environmental concerns associated with formaldehyde fumes .
Synthesis of Flavor and Fragrance Compounds
This compound is also utilized in the synthesis of flavor and fragrance compounds:
- Flavoring Agents : It serves as a precursor for synthesizing various aromatic compounds used in food and cosmetic industries. Its derivatives contribute to the production of flavors like vanillin and ethyl vanillin, which are widely used in food products .
Data Summary Table
Case Studies
- DPP-4 Inhibitors Development : A study focused on synthesizing novel DPP-4 inhibitors from this compound derivatives demonstrated enhanced efficacy compared to existing drugs. The research emphasized optimizing the fluorinated phenyl group to improve binding affinity to the DPP-4 enzyme .
- Fungicidal Efficacy Testing : Field trials conducted with glyoxylic acid derivatives showed significant reductions in disease severity caused by Phytophthora infestans on potato crops, indicating their potential as effective fungicides in agricultural practices .
- Material Performance Evaluation : Research comparing electroless copper plating baths revealed that using this compound resulted in higher deposition rates and better adhesion properties than traditional methods, suggesting its viability for industrial applications .
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)glyoxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for certain biological targets. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Fluorine vs. Hydroxyl Substituents : Fluorine’s electron-withdrawing nature increases the acidity of adjacent functional groups compared to hydroxyl’s electron-donating effects. For example, this compound is expected to exhibit stronger acidity than 3,5-dihydroxyphenylglyoxylic acid (mentioned in ) .
- Glyoxylic Acid vs. Propenoic Acid: The glyoxylic acid group lacks the conjugated double bond present in cinnamic acid derivatives, reducing resonance stabilization but enhancing electrophilicity.
- Aromatic vs. Heterocyclic Cores : The benzene ring in this compound offers greater stability compared to the furan ring in 5-formylfuran-3-carboxylic acid, which is prone to ring-opening reactions .
Reactivity and Stability
- Degradation Pathways : highlights that 3,5-dihydroxyphenylglyoxylic acid undergoes oxidative decarboxylation or hydrolysis to form 3,5-dihydroxybenzoic acid . By analogy, this compound may exhibit similar degradation tendencies, though fluorine’s stability could slow these reactions.
- Electrophilic Reactivity: The glyoxylic acid moiety’s carbonyl groups make it reactive in nucleophilic additions, contrasting with caffeic acid’s propenoic acid group, which participates in redox reactions due to phenolic hydroxyls .
- Thermal Stability: Fluorinated aromatic compounds generally exhibit higher thermal stability than hydroxylated analogs. For instance, 3,5-Difluorocinnamic acid’s safety sheet notes flammability risks, suggesting this compound may require similar precautions .
Biological Activity
(3,5-Difluorophenyl)glyoxylic acid is a compound with the molecular formula CHFO. Its structure includes a difluorophenyl group attached to a glyoxylic acid moiety, which suggests potential biological activity due to the presence of both aromatic and carboxylic acid functionalities. This article explores its biological activities, including enzyme interactions, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHFO
- SMILES : C1=C(C=C(C=C1F)F)C(=O)C(=O)O
- InChI : InChI=1S/C8H4F2O3/c9-5-1-4(C10)6(2-5)7(11)8(12)3-6/h1-4H,(H,11,12)
Enzyme Interactions
Research indicates that glyoxylic acids can interact with various enzymes, influencing metabolic pathways. The following enzymes have been identified as relevant to the activity of this compound:
Enzyme | Function | Specific Activity |
---|---|---|
D-amino-acid oxidase | Regulates D-serine levels in the brain | High activity towards D-DOPA |
Glyoxylate reductase/hydroxypyruvate reductase | Oxidoreductase activity | Reduces hydroxypyruvate to D-glycerate |
Hydroxyacid oxidase 1 | FMN binding | Active on 2-hydroxy fatty acids |
These enzymes suggest that this compound may influence neurological functions and metabolic processes through modulation of D-serine levels and other related pathways .
Therapeutic Potential
The compound has been investigated for its potential in therapeutic applications, particularly in neuroprotection and metabolic disorders. A study highlighted its role in modulating the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. Inhibition of DPP-4 can enhance incretin levels, thereby improving insulin secretion and glycemic control .
Neuroprotective Effects
A recent study demonstrated that compounds structurally similar to this compound exhibited neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to inhibit pathways leading to neuronal apoptosis and inflammation, suggesting a potential application in treating conditions such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3,5-Difluorophenyl)glyoxylic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves condensation reactions using 3,5-difluorophenylacetic acid derivatives (e.g., via oxidation of 3,5-difluorophenylacetonitrile or hydrolysis of ester precursors). For example, fluorinated phenylacetic acid analogs are synthesized through Friedel-Crafts acylation or nucleophilic substitution, followed by controlled oxidation using reagents like KMnO₄ or CrO₃ under acidic conditions . Intermediate purification via recrystallization or column chromatography is critical to isolate the glyoxylic acid derivative.
Q. How does the aqueous stability of this compound impact its handling in experimental protocols?
- Methodological Answer : Like glyoxylic acid, this compound exists in equilibrium with its gem-diol form in aqueous solutions, favoring the hydrated structure . Researchers must account for this equilibrium in kinetic studies or reactions requiring the anhydrous form. Stability can be improved by storing solutions at low temperatures (4°C) and using anhydrous solvents (e.g., DMF or THF) for synthetic steps .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : LC-MS/MS is preferred for identifying fluorinated aromatic acids due to its sensitivity to fluorine substituents. Complementary techniques include:
- ¹H/¹⁹F NMR : To confirm substitution patterns and monitor reaction progress .
- FT-IR : To detect carbonyl (C=O) and hydroxyl (O-H) stretches, distinguishing between anhydrous and hydrated forms .
- HPLC with UV detection : For purity assessment, using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .
Advanced Research Questions
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer : Fluorine’s electron-withdrawing effects can lead to undesired decarboxylation or dimerization. Strategies include:
- Low-temperature reactions (<0°C) to suppress decomposition .
- Protecting groups : Temporarily masking the glyoxylic acid moiety (e.g., as methyl esters) during multi-step syntheses .
- Catalytic additives : Using TEMPO or BHT to inhibit radical-mediated side reactions .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
- Methodological Answer : Structural analogs of fluorinated benzoic acids (e.g., 3,5-difluoro-2-hydroxybenzoic acid) exhibit inhibitory activity against enzymes like cyclooxygenase (COX) or kinases via hydrogen bonding with fluorine atoms . For this compound, computational docking studies (using software like AutoDock) combined with surface plasmon resonance (SPR) can map binding affinities to targets such as p38 MAP kinase, a pathway implicated in inflammatory diseases .
Q. What are the challenges in quantifying trace amounts of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Fluorinated compounds often require derivatization (e.g., with dansyl chloride or pentafluorobenzyl bromide) to enhance detection limits in LC-MS/MS. Matrix effects in biological samples are minimized using isotopically labeled internal standards (e.g., ³,⁵-difluorobenzoic-d₃ acid) . Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves recovery rates from plasma or tissue homogenates .
Q. How do structural modifications (e.g., fluorination position) alter the physicochemical properties of this compound?
- Methodological Answer : Comparative studies of 2,4- vs. 3,5-difluorophenyl analogs reveal that fluorine’s para-position enhances acidity (pKa ~2.1) and solubility in polar aprotic solvents. Thermodynamic stability assays (TGA/DSC) show that 3,5-difluoro substitution increases melting points (~204–205°C) compared to non-fluorinated analogs, impacting crystallization protocols .
Q. Data Contradictions and Resolutions
- vs. 12 : While emphasizes the hydration equilibrium of glyoxylic acid derivatives, reports the anhydrous form’s stability in fluorinated cinnamic acids. Resolution: The equilibrium is solvent-dependent; anhydrous forms dominate in non-polar media (e.g., DCM), while aqueous solutions favor hydration .
- vs. 14 : describes phenylacetic acid derivatives as intermediates, whereas highlights cinnamic acid routes. Resolution: The choice of precursor depends on the target substituent pattern—phenylacetic acids are preferred for alkyl chain flexibility, while cinnamic acids suit conjugated systems .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-2-oxoacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSPPXWJEBHAEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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